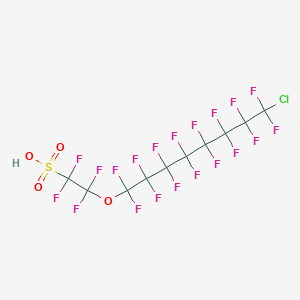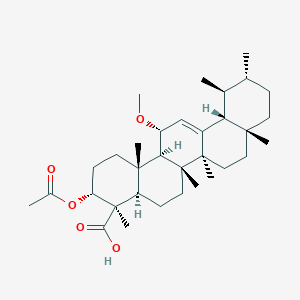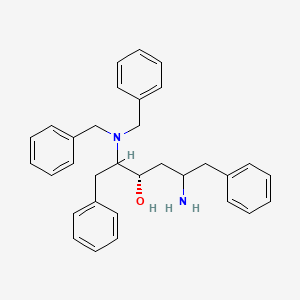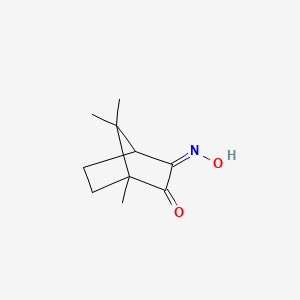![molecular formula C9H11FN2O5 B13407020 5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B13407020.png)
5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2’-deoxyuridine is a fluorinated pyrimidine analog that acts as an antiviral and antineoplastic agent. It is used in various medical applications, including the treatment of malignant neoplasms and as an inhibitor of thymidylate synthetase and DNA synthesis . This compound is also employed for renal function diagnosis and has shown activity against a variety of malignant tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2’-deoxyuridine typically involves the fluorination of 2’-deoxyuridine. One common method includes the reaction of 2’-deoxyuridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of 5-Fluoro-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a sterile environment to prevent contamination and is stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis to form 5-fluorouracil and other by-products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis.
Major Products Formed
5-Fluorouracil: A major product formed during hydrolysis.
Various Derivatives: Depending on the reaction conditions and reagents used, different derivatives of 5-Fluoro-2’-deoxyuridine can be synthesized.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2’-deoxyuridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Industry: Utilized in the production of diagnostic agents for renal function tests.
Wirkmechanismus
The primary mechanism of action of 5-Fluoro-2’-deoxyuridine involves its conversion to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP). FdUMP acts as a suicide inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis . By inhibiting TS, FdUMP prevents the methylation of deoxyuridylic acid to thymidylic acid, thereby interfering with DNA synthesis and inhibiting the proliferation of rapidly growing tumors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil (5-FU): A closely related compound that also inhibits thymidylate synthase and is used in cancer treatment.
Floxuridine: Another fluorinated pyrimidine analog with similar mechanisms of action.
5-Fluoro-5’-deoxyuridine: A derivative with slightly different pharmacological properties.
Uniqueness
5-Fluoro-2’-deoxyuridine is unique due to its specific inhibition of thymidylate synthase and its ability to be incorporated into DNA, leading to the disruption of DNA synthesis. This makes it particularly effective in targeting rapidly proliferating cancer cells .
Eigenschaften
Molekularformel |
C9H11FN2O5 |
|---|---|
Molekulargewicht |
246.19 g/mol |
IUPAC-Name |
5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5?,6-,7-/m1/s1 |
InChI-Schlüssel |
ODKNJVUHOIMIIZ-JXBXZBNISA-N |
Isomerische SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=C(C(=O)NC2=O)F |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate](/img/structure/B13406945.png)
![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)

![NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)

![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)

![Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate](/img/structure/B13407014.png)

